Cas no 1215620-90-8 (benzyl(methyl)(1-methyl-1H-1,3-benzodiazol-2-yl)methylamine hydrochloride)

benzyl(methyl)(1-methyl-1H-1,3-benzodiazol-2-yl)methylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- benzyl(methyl)(1-methyl-1H-1,3-benzodiazol-2-yl)methylamine hydrochloride
- N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine:hydrochloride
- 1215620-90-8
- benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride
- F3257-0154
- AKOS026683749
- N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride
- N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
-
- インチ: 1S/C17H19N3.ClH/c1-19(12-14-8-4-3-5-9-14)13-17-18-15-10-6-7-11-16(15)20(17)2;/h3-11H,12-13H2,1-2H3;1H
- InChIKey: BGWUJYCWTZCAGI-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC=C1)N(C)CC1N(C)C2=CC=CC=C2N=1.[H]Cl
計算された属性
- せいみつぶんしりょう: 301.1345753g/mol
- どういたいしつりょう: 301.1345753g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 301
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.1Ų
benzyl(methyl)(1-methyl-1H-1,3-benzodiazol-2-yl)methylamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3257-0154-2mg |
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride |
1215620-90-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3257-0154-50mg |
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride |
1215620-90-8 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3257-0154-2μmol |
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride |
1215620-90-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3257-0154-1mg |
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride |
1215620-90-8 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3257-0154-20μmol |
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride |
1215620-90-8 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3257-0154-10mg |
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride |
1215620-90-8 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3257-0154-10μmol |
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride |
1215620-90-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3257-0154-3mg |
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride |
1215620-90-8 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3257-0154-15mg |
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride |
1215620-90-8 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3257-0154-30mg |
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride |
1215620-90-8 | 90%+ | 30mg |
$119.0 | 2023-04-26 |
benzyl(methyl)(1-methyl-1H-1,3-benzodiazol-2-yl)methylamine hydrochloride 関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
benzyl(methyl)(1-methyl-1H-1,3-benzodiazol-2-yl)methylamine hydrochlorideに関する追加情報
Benzyl(Methyl)(1-Methyl-1H-1,3-Benzodiazol-2-Yl)Methylamine Hydrochloride: A Comprehensive Overview
Benzyl(methyl)(1-methyl-1H-1,3-benzodiazol-2-yl)methylamine hydrochloride is a compound with the CAS number 1215620-90-8. This compound has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. The compound's name itself is a testament to its complexity, with key components such as the benzodiazole ring system and the hydrochloride salt form playing crucial roles in its properties and reactivity.
The benzodiazole moiety is a bicyclic aromatic system that is known for its stability and ability to participate in various chemical reactions. In this compound, the benzodiazole ring is substituted with a methyl group at the 1-position, which adds to its electronic properties and reactivity. The benzyl group attached to the nitrogen atom further enhances the compound's versatility, making it a valuable starting material for synthesizing more complex molecules.
Recent studies have highlighted the potential of benzyl(methyl)(1-methyl-1H-1,3-benzodiazol-2-yl)methylamine hydrochloride in drug discovery. Researchers have explored its role as a precursor for bioactive compounds, particularly in the development of anti-inflammatory and antitumor agents. The compound's ability to form stable complexes with metal ions has also been investigated, opening avenues for its use in catalysis and materials science.
From a synthetic perspective, the preparation of this compound involves a multi-step process that typically begins with the synthesis of the benzodiazole derivative. The introduction of the benzyl group and subsequent protonation to form the hydrochloride salt are critical steps that determine the final product's purity and stability. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the product meets rigorous quality standards.
The physical properties of benzyl(methyl)(1-methyl-1H-1,3-benzodiazol-2-yl)methylamine hydrochloride are equally intriguing. Its melting point and solubility characteristics make it suitable for various analytical techniques and industrial applications. Moreover, its thermal stability has been tested under different conditions, providing insights into its suitability for high-throughput screening processes in drug discovery.
In terms of biological activity, recent research has focused on evaluating this compound's interactions with cellular pathways involved in inflammation and oxidative stress. Preliminary results suggest that it may exhibit potent antioxidant properties, which could be harnessed for developing novel therapeutic agents. Additionally, its ability to modulate enzyme activity has been explored, further underscoring its potential as a lead compound in medicinal chemistry.
Looking ahead, the continued exploration of benzyl(methyl)(1-methyl-1H-1,3-benzodiazol-2-Yl)methy lamine hydrochloride's properties will undoubtedly yield new insights into its utility across diverse scientific domains. As researchers delve deeper into its structural features and functional groups, new opportunities for innovation will emerge, solidifying its position as an important molecule in contemporary chemical research.
1215620-90-8 (benzyl(methyl)(1-methyl-1H-1,3-benzodiazol-2-yl)methylamine hydrochloride) 関連製品
- 1446409-57-9(4-(hydroxymethyl)pyrrolidin-3-ylmethanol)
- 1257851-33-4(4-Bromo-5-methylpyrimidine)
- 313405-99-1(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)
- 1701835-69-9(2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol)
- 1065066-11-6(5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride)
- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 51248-35-2(4-Isobutyloxazolidine-2,5-dione)
- 1361766-57-5(2-(2,3-Dichlorophenyl)-3-fluoropyridine-5-acetic acid)
- 2680832-77-1(2-cyclohexyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid)